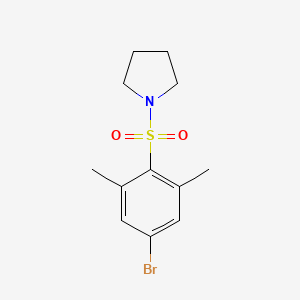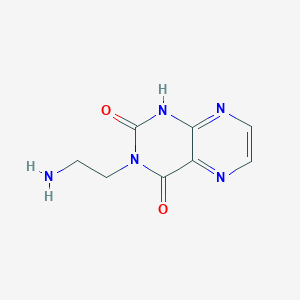
3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione, also known as pteroic acid, is a naturally occurring compound found in the human body and in some plant species. It is a derivative of the amino acid phenylalanine and can be synthesized from it. Pteroic acid has many uses in scientific research and in the medical field. It has been studied to have a variety of effects on biochemical and physiological processes, as well as being used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
Pyrimidine derivatives have been studied for their potential anti-fibrotic activities. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs . This application is particularly relevant in the treatment of diseases such as liver fibrosis, where the accumulation of excess fibrous connective tissue leads to scarring.
Antimicrobial Properties
The pyrimidine core is known to exhibit antimicrobial properties. This makes the compound a candidate for the development of new antimicrobial agents that could be effective against a range of bacterial infections .
Antiviral Uses
Similar to their antimicrobial capabilities, pyrimidine derivatives also show promise as antiviral agents. They could be used in the synthesis of drugs aimed at treating viral infections .
Antitumor Potential
The antitumor properties of pyrimidine derivatives make them a valuable area of research in cancer therapy. These compounds could be designed to target and inhibit the growth of cancer cells .
Collagen Prolyl 4-Hydroxylases Inhibition
Pyrimidine derivatives can act as inhibitors of collagen prolyl 4-hydroxylases. This enzyme is involved in the synthesis of collagen, and its inhibition is another pathway through which these compounds can exert anti-fibrotic effects .
Synthesis of Heterocyclic Compound Libraries
The versatility of the pyrimidine moiety allows for the construction of novel heterocyclic compound libraries with potential biological activities. These libraries are crucial for the discovery of new drugs with various pharmacological effects .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1H-pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-1-4-13-7(14)5-6(12-8(13)15)11-3-2-10-5/h2-3H,1,4,9H2,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVGLMQJUZASMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C(=O)N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






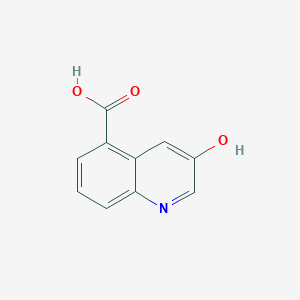
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)

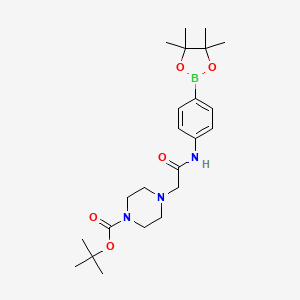

![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)
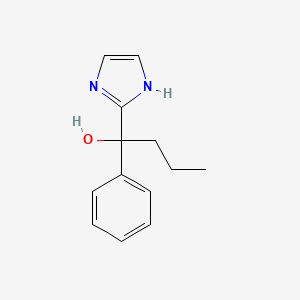


![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)
